1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride
Description
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride (CAS: 2173992-33-9) is a spirocyclic amine derivative with a molecular formula of C₉H₁₇ClN₂O and a molecular weight of 204.70 g/mol . Structurally, it features a seven-membered 2,7-diazaspiro[3.5]nonane core substituted with an acetyl group at the 7-position and a hydrochloride salt. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .
Key suppliers include Apollo Scientific (€1,785.00/g) and multiple Chinese manufacturers like Zhejiang Yongning Pharmaceutical and Shanghai Re-found Chemical . While some sources indicate discontinuation for certain batch sizes (e.g., 1g, 5g), commercial availability remains through specialized vendors .
Properties
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLOXOOUCHMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Epoxidation and Ring Expansion
A patented method (CN102659678B) outlines an efficient route to this compound, bypassing costly intermediates like Nitromethane 99Min. The synthesis begins with the reaction of Compound II (1-carbonyl-pyrrolidine derivative) and Compound V (tert-butyl carbamate-protected amine) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–120°C. Sodium hydride (NaH) facilitates deprotonation, enabling nucleophilic substitution to yield Compound VI.
In the second step, Compound VI undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (DCM) or acetonitrile. Ring expansion under acidic conditions generates the spirocyclic core, followed by tert-butyloxycarbonyl (Boc) deprotection and hydrochloride salt formation. This method achieves a 70.7% overall yield, making it industrially viable.
Key Reaction Conditions:
Multi-Step Approach via Diazaspiro Intermediates
An alternative route employs 2,7-diazaspiro[3.5]nonane as a precursor. The spirocyclic amine is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine (TEA). The reaction proceeds via nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon. Subsequent hydrochloride salt formation is achieved by treating the free base with hydrogen chloride (HCl) in ethanol or dioxane.
Optimization Insights:
-
Solvent Selection: Ethanol and dioxane enhance solubility during HCl salt formation, preventing byproduct generation.
-
Temperature Control: Acetylation at 0–5°C minimizes undesired N-overacylation.
-
Workup: Crystallization from 85% aqueous ethanol yields high-purity hydrochloride salt (mp 245–247°C).
Comparative Analysis of Methodologies
Yield and Scalability
The patented two-step method outperforms traditional routes in scalability, with a 70.7% overall yield versus 50–60% for multi-step approaches. Industrial adoption favors the former due to cost-effective raw materials (e.g., avoiding Nitromethane 99Min) and reduced purification steps.
Byproduct Formation and Mitigation
-
Epoxidation Side Reactions: Excess mCPBA (>1.5 equiv) leads to over-oxidation, detected via LC-MS as m/z 228.1 [M+H]⁺.
-
Acetylation Byproducts: N,N-diacetylated derivatives (m/z 249.2 [M+H]⁺) form at elevated temperatures, necessitating strict thermal control.
Industrial Production and Process Optimization
Continuous Flow Reactor Integration
Recent advancements employ continuous flow systems for the epoxidation step, reducing reaction time from 6 hours to 30 minutes. This innovation enhances throughput and minimizes intermediate degradation.
Green Chemistry Considerations
-
Solvent Recycling: THF and DCM are recovered via distillation, achieving >90% solvent reuse.
-
Catalyst Efficiency: Palladium on carbon (Pd/C) catalysts for hydrogenation steps exhibit >10,000 turnovers, reducing metal waste.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for the development of novel pharmaceuticals. Its spirocyclic structure is often associated with biological activity, particularly in the development of central nervous system (CNS) agents. Research has indicated that derivatives of diazaspiro compounds can exhibit significant pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that compounds similar to 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride may interact with neurotransmitter systems, potentially leading to antidepressant effects.
- Anxiolytic Effects : The spiro structure may influence binding affinities for GABA receptors, thus providing anxiolytic properties.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of spirocyclic amines, revealing that certain modifications could enhance their efficacy as CNS agents .
Organic Synthesis
In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful in synthesizing other nitrogen-containing compounds.
- Formation of Heterocycles : Its structure allows for the formation of diverse heterocyclic compounds through cyclization reactions.
Data Table: Common Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new bonds | Amine derivatives |
| Cyclization | Forms new rings through intramolecular reactions | Heterocyclic compounds |
Material Science
The compound has potential applications in material science due to its unique physical and chemical properties:
- Polymer Synthesis : It can be used as a monomer or crosslinking agent in polymer chemistry, contributing to materials with specific mechanical properties.
- Nanomaterials : Research is ongoing into using diazaspiro compounds for developing nanomaterials with tailored functionalities.
Case Study : Research conducted at a leading materials science laboratory demonstrated the use of diazaspiro compounds in creating polymer blends with enhanced thermal stability and mechanical strength .
Biochemical Applications
In biochemistry, this compound has been investigated for its role as a biochemical probe:
- Enzyme Inhibitors : Studies have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism by which 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro[3.5]nonane Cores
2-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
- CAS : 1610028-42-6
- Molecular Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 209.72 g/mol
- Key Differences: Substitution at the 2-position with a methyl group. Dihydrochloride salt form enhances solubility compared to the monohydrochloride target compound.
- Applications : Used in peptide mimetics and as an intermediate in oncology drug discovery .
- Pricing : €298.00/g (CymitQuimica), significantly lower than the target compound .
7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride
Analogues with Varied Spiro Ring Sizes
2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride
- CAS : 1393330-70-5
- Molecular Formula : C₈H₁₃ClN₂O
- Molecular Weight : 196.66 g/mol
- Key Differences :
- Larger spiro ring (4.4 instead of 3.5), altering conformational flexibility.
- Ketone group at the 1-position vs. 7-position in the target compound.
- Applications : Used in antiviral research, particularly against RNA viruses .
2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Functionalized Derivatives
tert-Butyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate Hydrochloride
- CAS : 236406-55-6
- Molecular Formula : C₁₂H₂₁ClN₂O₂
- Key Differences :
- tert-Butyloxycarbonyl (Boc) protection at the 7-position.
- Used as a precursor for deprotection in solid-phase peptide synthesis.
- Applications : Critical in generating unprotected spirocyclic amines for further functionalization .
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
Comparative Data Table
Research Findings and Trends
- Synthetic Utility: The target compound and its analogues are synthesized via cyclization of aminocyclobutane precursors (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) .
- Biological Relevance : Spirocyclic amines are prized for their 3D structural diversity, enhancing binding specificity in drug design. For example, KRAS inhibitors derived from these compounds show promise in cancer therapy .
- Market Dynamics : Higher pricing for the target compound (€1,785.00/g) reflects its niche applications and complex synthesis compared to methyl-substituted analogues (€298.00/g) .
Biological Activity
Overview
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride (CAS Number: 2173992-33-9) is a compound that has garnered attention for its potential biological activities, particularly as a covalent inhibitor targeting the KRAS G12C mutation, which is implicated in various cancers. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and therapeutic implications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O·ClH |
| Molecular Weight | 204.697 g/mol |
| Storage Temperature | Ambient |
| CAS Number | 2173992-33-9 |
The compound functions primarily as a covalent inhibitor of the KRAS G12C protein. KRAS is a critical regulator of cell proliferation and differentiation, and mutations in this gene are often associated with oncogenesis. The ability of this compound to bind covalently to the mutated cysteine residue (Cys12) allows it to inhibit the downstream signaling pathways that promote tumor growth.
In Vitro Studies
A series of derivatives based on 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been evaluated for their inhibitory effects on KRAS G12C. Key findings include:
- Potent Inhibition : Compounds exhibited significant inhibition of phosphorylated ERK (pERK) levels in KRAS G12C mutation-positive cell lines, indicating effective blockade of the signaling cascade associated with cell growth and survival .
- Metabolic Stability : The lead compound demonstrated favorable metabolic stability in human and mouse liver microsomes, suggesting potential for further development as a therapeutic agent .
In Vivo Studies
In xenograft mouse models (e.g., NCI-H1373), the compound showed:
- Dose-dependent Antitumor Activity : Subcutaneous administration resulted in significant tumor regression, correlating with the dose administered .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated the effects of the compound in a KRAS G12C mutation-positive xenograft model.
- Results indicated that treatment led to a marked reduction in tumor size over a treatment period compared to control groups, supporting its potential as an effective therapeutic option for non-small cell lung cancer (NSCLC) patients harboring this mutation .
- Structure-Based Drug Design :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride?
- Methodology :
- Route 1 : Use tert-butyl-protected spirocyclic amines (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride) as precursors. Deprotection with HCl followed by acetylation yields the target compound .
- Route 2 : Direct alkylation of 2,7-diazaspiro[3.5]nonane with acetyl chloride in the presence of a base (e.g., triethylamine), followed by hydrochloride salt formation .
- Key Characterization : Monitor reaction progress via LCMS (e.g., m/z 212 [M+H]+) and confirm purity using HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : ¹H and ¹³C NMR in DMSO-d6 reveal spirocyclic proton environments (e.g., δ ~3.5 ppm for CH2 adjacent to nitrogen) and carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 212.1 for [M+H]+) .
Q. What are the known physicochemical properties of this compound?
- Molecular Formula : C9H17ClN2O (MW: 212.7 g/mol) .
- Solubility : Highly soluble in polar solvents (DMSO, water) due to hydrochloride salt formation.
- Stability : Stable at -20°C for long-term storage; hygroscopic in ambient conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- DOE Approaches : Vary temperature (0–25°C), base (e.g., NaHCO3 vs. Et3N), and stoichiometry to minimize by-products (e.g., N-alkylated impurities) .
- Purification : Use reverse-phase chromatography (C18 column, 0.1% TFA modifier) to isolate the hydrochloride salt with >95% purity .
- Monitoring : Real-time LCMS tracking (e.g., m/z 212 [M+H]+) identifies intermediates and optimizes reaction quenching .
Q. What strategies resolve discrepancies in structural data from NMR and X-ray crystallography?
- Case Study : If NMR suggests axial CH2 protons but crystallography shows equatorial positions, verify solvent effects (e.g., DMSO-induced conformational shifts) .
- Validation : Cross-check with DFT-calculated NMR chemical shifts (B3LYP/6-31G*) to align experimental and theoretical data .
- Impurity Analysis : HPLC-MS identifies trace by-products (e.g., acetylated isomers) that may skew NMR integrals .
Q. What computational approaches predict the compound’s reactivity and target interactions?
- Docking Studies : Molecular docking (AutoDock Vina) into kinase targets (e.g., Bruton’s tyrosine kinase) identifies hydrogen bonds between the spirocyclic amine and catalytic lysine residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic reactivity at the carbonyl group .
- MD Simulations : Assess stability in aqueous solutions (AMBER force field) to guide formulation studies .
Data Contradiction Analysis Example
- Issue : Conflicting melting points reported in literature.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
